molecular formula C13H14O B8797940 1-Ethyl-5-methoxynaphthalene

1-Ethyl-5-methoxynaphthalene

Cat. No. B8797940
M. Wt: 186.25 g/mol
InChI Key: QCRBTWAYYFGTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-methoxynaphthalene is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-5-methoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-5-methoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-ethyl-5-methoxynaphthalene

InChI

InChI=1S/C13H14O/c1-3-10-6-4-8-12-11(10)7-5-9-13(12)14-2/h4-9H,3H2,1-2H3

InChI Key

QCRBTWAYYFGTPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methoxy-1-tetralone (5) (4 g, 22.6 mmol) was dissolved in 50 mL anhydrous diethyl ether, stirred, and cooled down on ice to 0° C. Ethylmagnesium bromide (19 mL, 56.8 mmol) was added dropwise to the solution, producing copious precipitation. The mixture was then heated to reflux and stirred for 10 h. After cooling, cold water was added slowly to the reaction mixture, which was then extracted with diethyl ether three times. The organic layer was evaporated to afford crude product 6. Without purification, zinc chloride (15 g, 114 mmol) was added to a solution of 6 in benzene (35 mL), then concentrated hydrochloride acid (12 mL) was added to the solution at room temperature. The reaction mixture was heated to reflux for 5 h, cooled, extracted with diethyl ether three times, and the organic layer was evaporated to afford crude product. Purification by column chromatography gave 7 (2 g). To a solution of 7 (2 g) in triglyme (15 mL) was added 10% Pd/C (2 g) and the mixture was heated to reflux for 3 days. After cooling, diethyl ether was added to the mixture and it was filtered on Celite, then washed with diethyl ether to provide compound 8. 50% yield; 1H NMR δ 1.37 (3H, t, J=7.8 Hz, CH3CH2—), 3.10 (2H, q, J=7.8 Hz, CH3CH2—), 4.01 (3H, s, OCH3), 6.82 (1H, d, J=7.8 Hz, H-2), 7.36-7.44 (3H, m, H-3, 6, 7), 7.64 (1H, d, J=8.7 Hz, H-4), 815 (1H, d, J=8.4 Hz, H-8).
Name
7
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

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